molecular formula C13H10N4O2 B2867839 Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate CAS No. 2321336-27-8

Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate

Cat. No.: B2867839
CAS No.: 2321336-27-8
M. Wt: 254.249
InChI Key: QLKMISLBCVTNGB-JXMROGBWSA-N
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Description

Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group (–CN) and a triazole ring, which are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate typically involves the reaction of methyl cyanoacetate with 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of the triazole derivative reacts with the active methylene group of methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals, adhesives, and coatings due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (Z)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate
  • Methyl (E)-2-(benzenesulfonyl)-3-(1-phenyltriazol-4-yl)prop-2-enoate

Uniqueness

Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate is unique due to its specific configuration (E-isomer) and the presence of both cyano and triazole functional groups. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds. The E-isomer configuration can influence the compound’s interaction with molecular targets, potentially leading to different biological effects.

Properties

IUPAC Name

methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-19-13(18)10(8-14)7-11-9-17(16-15-11)12-5-3-2-4-6-12/h2-7,9H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKMISLBCVTNGB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CN(N=N1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CN(N=N1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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